

# Application Note: HPTLC Method for Quantification of Peruvoside in Plant Extracts

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## Compound of Interest

Compound Name: *Peruvoside*

Cat. No.: *B190475*

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## Introduction

**Peruvoside**, a cardiac glycoside found in the seeds of *Thevetia peruviana* (yellow oleander), is a potent cardiotonic drug used in the treatment of congestive heart failure.[1][2] Accurate and reliable quantification of **peruvoside** in plant extracts is crucial for quality control, standardization of herbal formulations, and drug development. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the determination of **peruvoside**. This application note provides a detailed protocol for the quantification of **peruvoside** in plant extracts using HPTLC.

## Principle

The HPTLC method involves the separation of **peruvoside** from other components in the plant extract on a high-performance silica gel plate. The separation is achieved using a suitable mobile phase. The plate is then scanned densitometrically at a specific wavelength to quantify the amount of **peruvoside** present by comparing the peak area of the sample with that of a standard.

## Experimental Protocol

### 1. Materials and Reagents

- Standard: **Peruvoside** (CAS Number: 1182-87-2) of known purity (e.g., 90%)[1]

- Solvents: Chloroform, ethyl acetate, petroleum ether, methanol (analytical grade)
- Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (10 x 10 cm)
- Derivatizing Reagent: Concentrated sulphuric acid or Libermann Burchard reagent[1]

## 2. Instrumentation

- HPTLC system (e.g., CAMAG) equipped with:
  - Linomat V automatic sample applicator
  - TLC scanner with winCATS planar chromatography manager software
  - Twin trough developing chamber

## 3. Preparation of Standard and Sample Solutions

- Standard Stock Solution: Prepare a stock solution of **peruvoside** at a concentration of 1 mg/mL in a suitable solvent.[1]
- Sample Preparation:
  - Dry the plant material (e.g., seeds of *Thevetia neriifolia*) and grind it into a fine powder.
  - Defat the powdered material with petroleum ether.
  - Perform successive Soxhlet extraction of the defatted material with chloroform and then ethyl acetate for 15-18 hours.[1]
  - Evaporate the fractions to dryness.
  - Dissolve the dried residues in a suitable solvent to a final concentration of 10 mg/mL.[1]

## 4. Chromatographic Conditions

- Stationary Phase: Pre-coated silica gel aluminum plates 60 F254
- Mobile Phase: Toluene: Ethyl acetate (8:2, v/v)[3]

- Application:
  - Apply the standard and sample solutions as bands of 6 mm width.[\[1\]](#)
  - Maintain a distance of 10 mm between two tracks.[\[1\]](#)
  - Apply an application volume of 5 µl at a position of 10 mm from the bottom of the plate.[\[1\]](#)
- Development:
  - Develop the chromatogram up to a length of 80 mm from the application position in a twin trough chamber saturated with the mobile phase.[\[1\]](#)
- Densitometric Analysis:
  - Scan the developed plate using a TLC scanner.
  - The R<sub>f</sub> value for **peruvoside** is approximately 0.58 - 0.66.[\[1\]](#)
  - Detection can be done at 254 nm before and after derivatization.[\[1\]](#)

## 5. Derivatization

For visualization and enhanced detection, the plate can be derivatized.

- Concentrated Sulphuric Acid: Spray the plate with concentrated sulphuric acid for the detection of **peruvoside**.[\[1\]](#)
- Libermann Burchard Reagent: This reagent produces a prominent pale yellow colored band with standard **peruvoside**.[\[1\]](#)

## Method Validation Data

A validated HPTLC method ensures reliable and accurate results. The following table summarizes typical validation parameters for the quantification of **peruvoside**.

Parameter	Result
Linearity Range	100 - 1000 ng/spot
Correlation Coefficient ( $r^2$ )	0.9975 $\pm$ 0.0002
Limit of Detection (LOD)	17.86 ng/band
Limit of Quantification (LOQ)	54.13 ng/band
Precision (%RSD)	< 2%
Recovery (%)	98 - 102%

(Note: The values in the table are representative and may vary depending on the specific experimental conditions and instrumentation.)

## Quantitative Analysis of Peruvoside in Plant Extracts

The following table presents an example of the quantification of **peruvoside** in chloroform and ethyl acetate fractions of *Thevetia neriifolia* seed extracts from different variants.

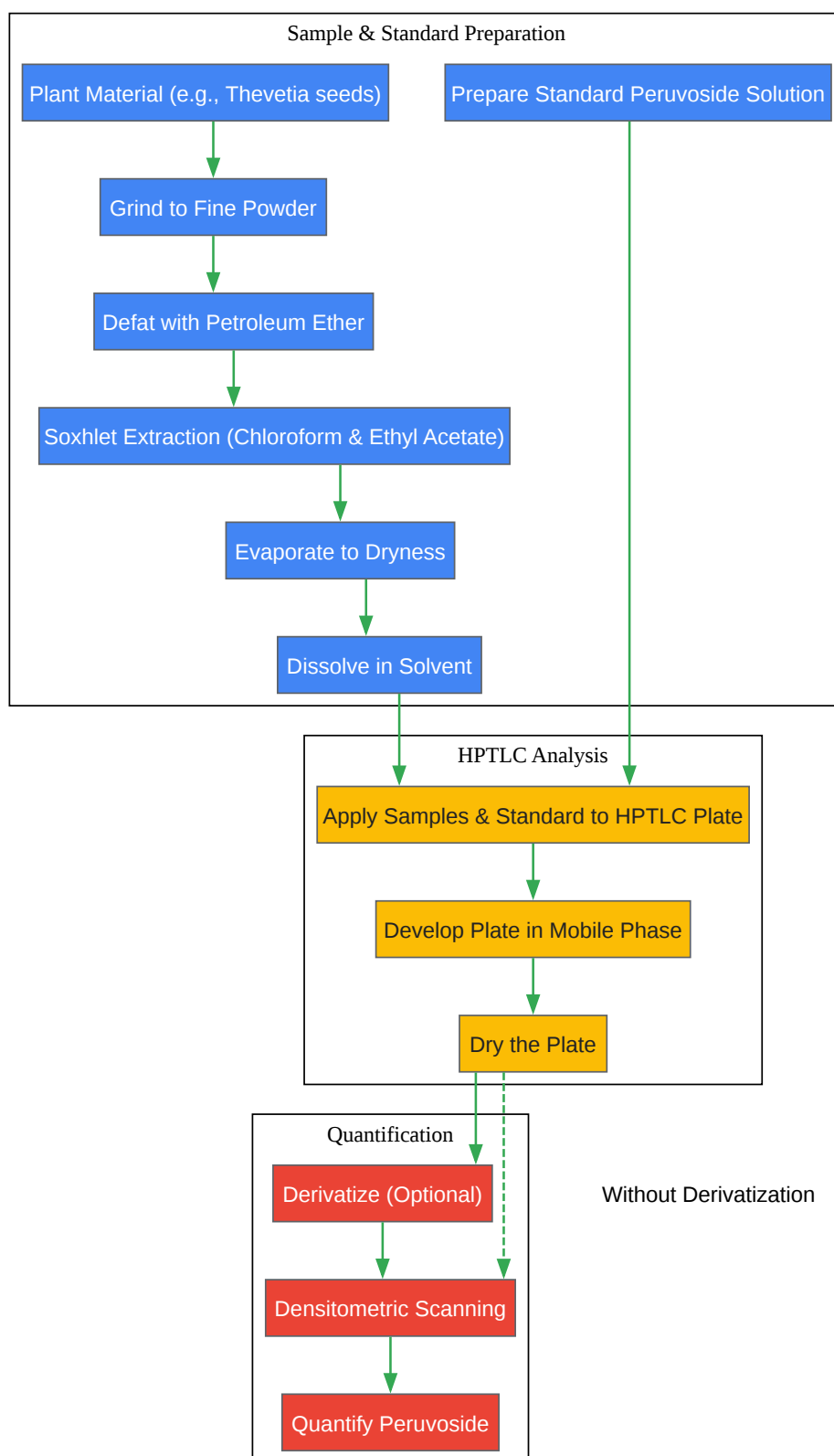
Sample	Rf Value	Amount of Peruvoside (%)
Standard Peruvoside	0.61	-
Yellow Variant - Chloroform	0.62	5.2
Yellow Variant - Ethyl Acetate	0.62	14.8
Orange Variant - Chloroform	0.61	6.1
Orange Variant - Ethyl Acetate	0.61	13.5
White Variant - Chloroform	0.63	4.9
White Variant - Ethyl Acetate	0.63	15.3

Source: Adapted from Nesy and Mathew, 2014[4]

Studies have shown that extraction of **peruvoside** is partial with chloroform but more complete with ethyl acetate.<sup>[1][2]</sup> A total of around 20% **peruvoside** can be extracted successively using chloroform (3-7%) and ethyl acetate (12-16%).<sup>[1][2]</sup>

## Visualizations

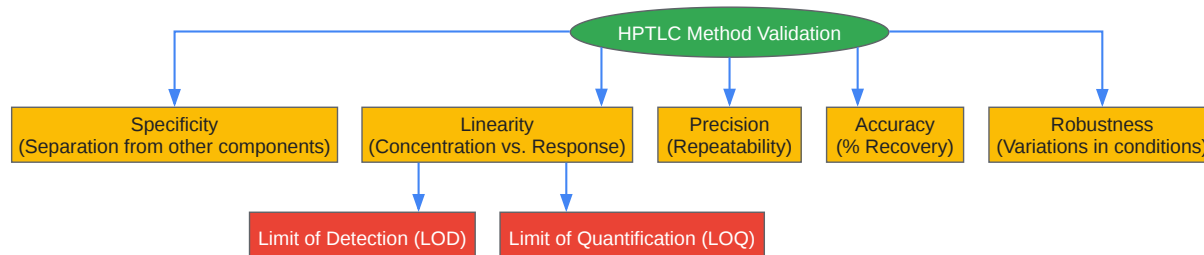
Experimental Workflow for HPTLC Quantification of **Peruvoside**



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Caption: Experimental workflow for the HPTLC quantification of **peruvoside**.

## Logical Relationship of HPTLC Method Validation Parameters



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Caption: Key parameters for HPTLC method validation.

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## References

- 1. [ijpsi.org](http://ijpsi.org) [ijpsi.org]
- 2. [PDF] Detection and Quantification of Cardiotonic Drug Peruvoside Using HPTLC from Thevetia neriifolia , Juss Seed | Semantic Scholar [semanticscholar.org]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Table 1 from Detection and Quantification of Cardiotonic Drug Peruvoside Using HPTLC from Thevetia neriifolia , Juss Seed | Semantic Scholar [semanticscholar.org]
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